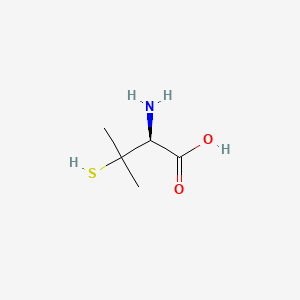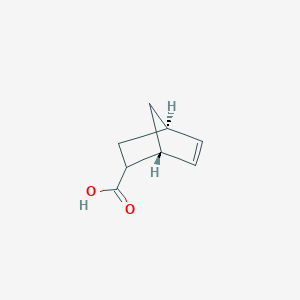![molecular formula C10H13N5O5 B7770825 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as guanosine. Guanosine is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of ribonucleic acid (RNA) and plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose-1-phosphate in the presence of a phosphorylase enzyme. This enzymatic method is highly specific and efficient.
Another synthetic route involves the chemical synthesis of guanosine from guanine and ribose. This method typically requires the protection of the hydroxyl groups on the ribose, followed by the formation of the glycosidic bond and subsequent deprotection.
Industrial Production Methods
Industrial production of guanosine often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce guanosine, which is then extracted and purified from the fermentation broth.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) and other derivatives.
Reduction: Reduction reactions can convert guanosine to dihydroguanosine.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group of the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often require nucleophiles such as ammonia or amines.
Major Products
Oxidation: Guanosine-5’-monophosphate (GMP)
Reduction: Dihydroguanosine
Substitution: Various substituted guanosine derivatives
Aplicaciones Científicas De Investigación
Guanosine has a wide range of scientific research applications:
Chemistry: Guanosine is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes such as signal transduction and protein synthesis.
Medicine: Guanosine and its derivatives are investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Guanosine is used in the production of flavor enhancers and as a component in various biochemical assays.
Mecanismo De Acción
Guanosine exerts its effects primarily through its incorporation into RNA, where it plays a critical role in the coding, decoding, regulation, and expression of genes. It also participates in signal transduction pathways by acting as a substrate for cyclic guanosine monophosphate (cGMP) synthesis, which is involved in various physiological processes such as vasodilation and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Another nucleoside that plays a similar role in RNA synthesis and cellular processes.
Cytidine: A nucleoside involved in the synthesis of RNA and DNA.
Uridine: A nucleoside that is a component of RNA and involved in various metabolic processes.
Uniqueness
Guanosine is unique due to its specific role in the synthesis of guanine-containing nucleotides and its involvement in cGMP signaling pathways. Unlike adenosine, cytidine, and uridine, guanosine has distinct biochemical properties and functions that make it essential for specific cellular processes.
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)

